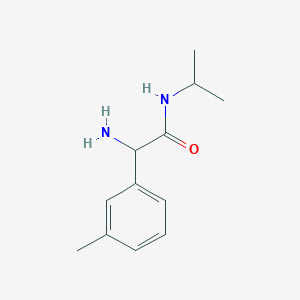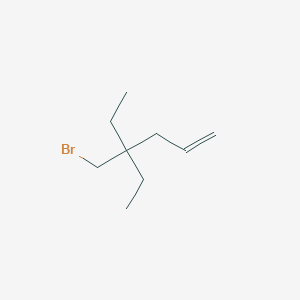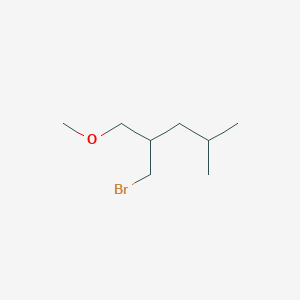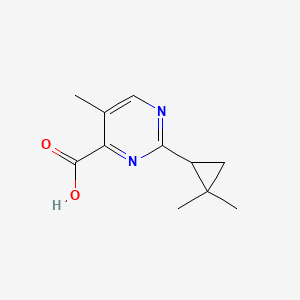![molecular formula C14H21BrO B13186045 ({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13186045.png)
({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene is an organic compound with the molecular formula C13H19BrO. This compound is characterized by a benzene ring substituted with a bromomethyl group and a 4-methylpentyl group connected via an oxygen atom. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene typically involves the reaction of 4-methylpentanol with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 4-methylpentanol is replaced by the benzyl bromide, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3), thiols (R-SH), and alcohols (R-OH) are employed under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Methyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby modifying their activity. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Methyl 4’-(Bromomethyl)biphenyl-2-carboxylate: Another bromomethyl-substituted benzene derivative with different functional groups.
4-{[2-(Bromomethyl)pentyl]oxy}biphenyl: Similar structure but with a biphenyl core instead of a single benzene ring.
Uniqueness
({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene is unique due to its specific substitution pattern and the presence of both a bromomethyl and a 4-methylpentyl group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications.
属性
分子式 |
C14H21BrO |
|---|---|
分子量 |
285.22 g/mol |
IUPAC 名称 |
[2-(bromomethyl)-4-methylpentoxy]methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-12(2)8-14(9-15)11-16-10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 |
InChI 键 |
CRSGVSSZOPDPQP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(COCC1=CC=CC=C1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


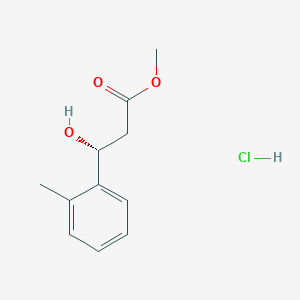
![tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13185977.png)
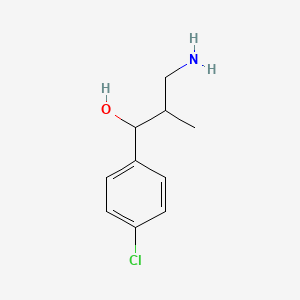

![7-Chlorothieno[2,3-c]pyridine-4-carbothioamide](/img/structure/B13186009.png)

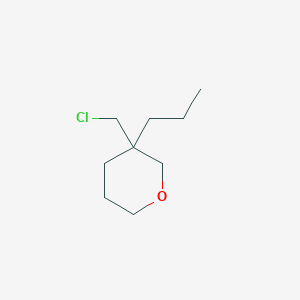
![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine](/img/structure/B13186040.png)
